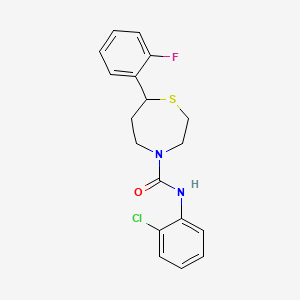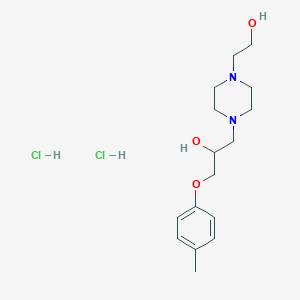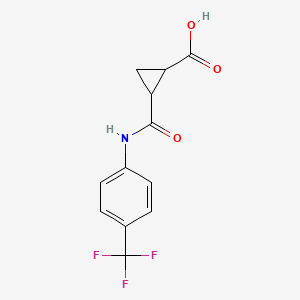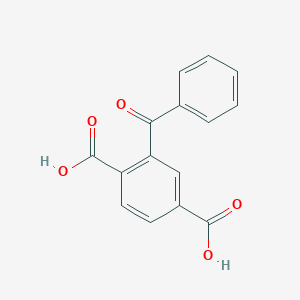![molecular formula C18H17N7S B2686109 2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile CAS No. 896696-06-3](/img/structure/B2686109.png)
2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a pyrazole ring, a triazole ring, and a quinazoline ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Triazole is another type of heterocyclic ring that contains two carbon and three nitrogen atoms. Quinazoline is a larger heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (contains two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Each of these rings would contribute to the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the pyrazole ring in the molecule can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound polar and potentially soluble in water .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis and characterization of quinazoline and its derivatives, including triazoloquinazolinones, have been explored due to their interesting chemical properties and potential applications in various fields. One such study involved the reactions of anthranilonitrile leading to the formation of quinazoline derivatives, showcasing the versatility of these compounds in chemical synthesis (Gescher, Stevens, & Turnbull, 1977).
- Another research area focuses on the development of pyrazoline and pyrazole derivatives, including those with sulfanyl groups, highlighting their potential in creating compounds with antibacterial and antifungal activities (Hassan, 2013).
Biological Activity
- The exploration of triazolo and benzimidazolo quinazolinone derivatives has been reported, demonstrating an efficient synthesis method that could be relevant for the development of new pharmaceuticals. These compounds were synthesized using a three-component, one-pot approach, indicating their potential for streamlined drug development processes (Heravi, Derikvand, & Ranjbar, 2010).
Advanced Materials
- Studies on the formation of novel heterocyclic systems such as fluoroquinolones have shown the utility of quinazoline derivatives in creating new materials with potentially unique properties (Lipunova, Mokrushina, Nosova, RusinovaLarisa, & Charushin, 1997).
- The synthesis of new molecules with potential fungicidal activity also leverages the structural characteristics of triazoloquinazolinones, underlining their importance in developing agrochemicals (El-Telbani, Swellem, & Nawwar, 2007).
Pharmacological Research
- Research into the benzodiazepine binding activity of triazoloquinazolinones reveals the pharmacological relevance of these compounds. This includes their potential as benzodiazepine antagonists, demonstrating the compound's significance in neuroscience and pharmacology studies (Francis et al., 1991).
作用機序
Target of action
The compound “2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile” contains a pyrazole ring and a triazole ring . These structures are found in many biologically active compounds, suggesting that this compound might interact with various biological targets.
Mode of action
Without specific information, it’s hard to determine the exact mode of action of “this compound”. Many pyrazole and triazole derivatives are known to interact with enzymes or receptors, altering their function .
Biochemical pathways
The exact biochemical pathways affected by “this compound” are unknown without specific studies. Pyrazole and triazole derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
Many pyrazole and triazole derivatives are known to have good bioavailability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7S/c1-12-11-13(2)24(22-12)9-7-16-21-17-14-5-3-4-6-15(14)20-18(25(17)23-16)26-10-8-19/h3-6,11H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFMFYOJIOPXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2686031.png)
![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2686034.png)


![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2686038.png)
![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2686039.png)
![N-[2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2686041.png)

![7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2686047.png)
![4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2686048.png)
